molecular formula C15H19N3O3S B11051312 Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-

Acetamide, N-[1-[(1,3-benzodioxol-5-ylamino)carbonothioyl]-3-piperidinyl]-

Cat. No.: B11051312
M. Wt: 321.4 g/mol
InChI Key: FBJUOMRHXSIUAJ-UHFFFAOYSA-N
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Description

N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE is a complex organic compound featuring a benzodioxole moiety, a piperidine ring, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the acetamide group. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~], 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP), and cesium carbonate (Cs~2~CO~3~) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like lithium aluminum hydride (LiAlH~4~), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds .

Scientific Research Applications

N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE involves its interaction with specific molecular targets, such as tubulin, which is a key protein in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{1-[(1,3-BENZODIOXOL-5-YLAMINO)CARBOTHIOYL]-3-PIPERIDYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-ylcarbamothioyl)piperidin-3-yl]acetamide

InChI

InChI=1S/C15H19N3O3S/c1-10(19)16-12-3-2-6-18(8-12)15(22)17-11-4-5-13-14(7-11)21-9-20-13/h4-5,7,12H,2-3,6,8-9H2,1H3,(H,16,19)(H,17,22)

InChI Key

FBJUOMRHXSIUAJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCN(C1)C(=S)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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